molecular formula C10H5Cl2F2N3 B13099635 4,6-Dichloro-5-(2,3-difluorophenyl)pyrimidin-2-amine

4,6-Dichloro-5-(2,3-difluorophenyl)pyrimidin-2-amine

Cat. No.: B13099635
M. Wt: 276.07 g/mol
InChI Key: IHAVFSHDFFHZRB-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(2,3-difluorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions, and two fluorine atoms on the phenyl ring attached to the 5th position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(2,3-difluorophenyl)pyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Handling of large quantities of starting materials and reagents.

    Optimization: Optimization of reaction conditions to maximize yield and purity.

    Purification: Purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(2,3-difluorophenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, substitution with an amine results in the formation of an aminopyrimidine derivative .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(2,3-difluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-5-(2,3-difluorophenyl)pyrimidin-2-amine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. The difluorophenyl group enhances its lipophilicity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H5Cl2F2N3

Molecular Weight

276.07 g/mol

IUPAC Name

4,6-dichloro-5-(2,3-difluorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H5Cl2F2N3/c11-8-6(9(12)17-10(15)16-8)4-2-1-3-5(13)7(4)14/h1-3H,(H2,15,16,17)

InChI Key

IHAVFSHDFFHZRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=C(N=C(N=C2Cl)N)Cl

Origin of Product

United States

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